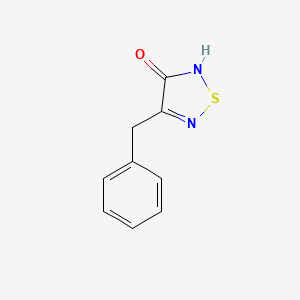

4-Benzyl-1,2,5-thiadiazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

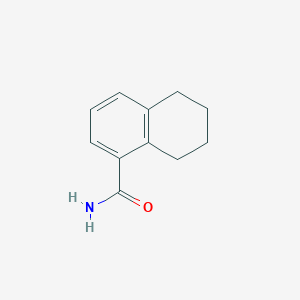

The compound "4-Benzyl-1,2,5-thiadiazol-3-ol" is a derivative of the 1,2,5-thiadiazole family, which is a class of heterocyclic compounds containing a ring with two nitrogen and one sulfur atom. The benzyl group attached to the thiadiazole ring suggests potential for interesting chemical properties and biological activity. Research on similar compounds has shown a wide range of applications, including biological activity, material science, and synthetic chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the formation of C-N and S-N bonds. For example, a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was synthesized through molecular iodine-mediated oxidative cyclization . Similarly, benzo[1,2-c:3,4-c':5,6-c''] tris [1,2,5] thiadiazole was synthesized from its bis-thiadiazole precursor through nitration, amination, and cyclization reactions . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their chemical and biological properties. For instance, the structure of the substituent groups on the thiadiazole ring can significantly affect molecular aggregation, as observed in the study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives . The molecular structure also influences the photophysical properties, as seen in the hybrid molecules containing benzo-2,1,3-thiadiazole, which showed large Stokes shift values .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions. The base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles leads to different products depending on the conditions, demonstrating the versatility of these compounds in chemical synthesis . The ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides is another example of the reactivity of thiadiazole-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The spectroscopic studies of benzene-1,3-diol derivatives revealed the impact of solvent effects on molecular aggregation . The photophysical properties of benzo[c][1,2,5]thiadiazole derivatives were characterized by UV-vis absorption and emission fluorescence analysis, indicating their potential use in material science applications . The biological activity of benzylidene containing 1,3,4-thiadiazloe and thiazol compounds against various bacterial strains suggests that "this compound" could also exhibit similar properties .

Applications De Recherche Scientifique

Activité antimicrobienne

Les 1,3,4-thiadiazoles, une classe de composés qui comprend le 4-Benzyl-1,2,5-thiadiazol-3-ol, ont été trouvés pour présenter un large spectre d'activités biologiques, y compris une activité antimicrobienne . Ils ont été synthétisés par réaction d'halogénures d'hydrazonoyle avec chacun des carbothioates d'alkyle, des carbothioamides .

Activité anticancéreuse

Les 1,3,4-thiadiazoles ont également été associés à une activité anticancéreuse . Dans une étude, les effets cytotoxiques de certains dérivés de 1,3,4-thiadiazole ont été testés sur diverses lignées cellulaires leucémiques et sur la lignée cellulaire carcinomateuse du col de l'utérus humain HeLa .

Activité antioxydante

Ces composés ont également été trouvés pour présenter une activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.

Activité antidépressive

Les 1,3,4-thiadiazoles ont été associés à une activité antidépressive . Cela suggère des applications potentielles dans le développement de nouveaux traitements contre la dépression.

Activité anticonvulsivante

Ces composés ont également été trouvés pour avoir une activité anticonvulsivante . Cela pourrait les rendre utiles dans le développement de nouveaux traitements pour des affections comme l'épilepsie.

Activité antihypertensive

Les 1,3,4-thiadiazoles ont été associés à une activité antihypertensive . Cela suggère des applications potentielles dans le traitement de l'hypertension artérielle.

Inhibition de l'acétylcholinestérase

Ces composés ont été trouvés pour inhiber l'acétylcholinestérase . Cette enzyme est impliquée dans la dégradation de l'acétylcholine, un neurotransmetteur, et son inhibition est une stratégie utilisée dans le traitement de la maladie d'Alzheimer.

Science des matériaux

Bien que n'étant pas directement liés au this compound, il convient de noter que les 1,2,3-triazoles, une classe de composés apparentés, ont trouvé de larges applications dans la science des matériaux . Cela suggère que le this compound et des composés similaires pourraient également avoir des applications potentielles dans ce domaine.

Mécanisme D'action

Target of Action

Similar compounds have shown activity against various targets, such as bacterial strains and bromodomain-containing protein 4 (BRD4)

Mode of Action

Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazoles, have been studied for their potential as visible-light organophotocatalysts . These compounds are part of electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The interaction of these compounds with their targets often involves electron transfer, which can lead to various downstream effects .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in photovoltaics, fluorescence, and photocatalysis

Result of Action

Similar compounds have shown various effects, such as antibacterial activity and inhibition of BRD4

Action Environment

Environmental factors such as light have been shown to influence the activity of similar compounds, particularly in photocatalytic applications

Orientations Futures

Thiadiazole is a pharmacologically significant scaffold and is present as a core structural component in an array of drug categories . Therefore, it remains a therapeutic target for the development of novel leads in medicinal chemistry . Future research could focus on the development of new thiadiazole derivatives with improved pharmacological properties .

Analyse Biochimique

Biochemical Properties

4-Benzyl-1,2,5-thiadiazol-3-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . The compound also exhibits inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . These interactions suggest that this compound can modulate enzymatic activity, potentially leading to therapeutic applications in conditions like glaucoma and Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This highlights its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, this compound can act as a free radical scavenger, reducing oxidative stress within cells . These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively. In laboratory settings, the compound has shown good stability under various conditions, making it suitable for long-term studies . Its effects on cellular function can change over time. For instance, prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes . These temporal effects are important for determining the optimal usage of the compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. For example, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes easily due to its lipophilic nature, allowing it to accumulate in different tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. These transport and distribution properties are important for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s localization can affect its activity and function. For instance, its presence in the mitochondria allows it to modulate mitochondrial function and reduce oxidative stress . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific organelles . Understanding these subcellular localization patterns is essential for elucidating the compound’s mechanism of action.

Propriétés

IUPAC Name |

4-benzyl-1,2,5-thiadiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHDRLWOGCTEKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)